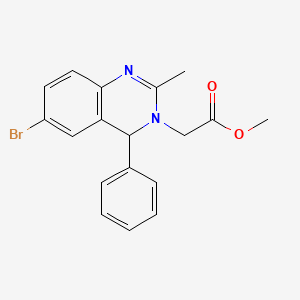

methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKQYINLNUCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with the preparation of 6-bromo-2-methyl-4-phenylquinazoline.

Reaction Steps:

Reaction Conditions: These reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Sequential addition of reagents in a controlled environment.

Continuous Flow Synthesis: A more efficient method where reactants continuously flow through a reactor, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: Conversion to quinazoline N-oxides.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Halogen exchange reactions, such as replacing the bromine atom with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium iodide in acetone.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: 2-methyl-4-phenylquinazoline.

Substitution: Compounds with different halogens or functional groups at the 6th position.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that quinazoline derivatives, including methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate, exhibit notable antibacterial and antifungal properties. For instance, a study demonstrated that related quinazoline derivatives showed significant activity against various pathogens, including Staphylococcus aureus and Candida albicans .

1.2 Anticancer Potential

The compound has been investigated for its anticancer properties. Quinazoline derivatives are known to inhibit tyrosine kinase receptors, which are often overexpressed in cancers such as breast and prostate cancer. In vitro studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines like HepG2 and MCF-7, with IC50 values indicating potent activity .

1.3 Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. A study using the carrageenan-induced paw edema model in rats revealed promising results comparable to standard anti-inflammatory drugs like ibuprofen .

Agricultural Applications

2.1 Pesticidal Properties

The compound's biological activity extends to agricultural applications, where it may serve as a lead compound for developing new pesticides. Its structural characteristics suggest potential efficacy against pests and pathogens affecting crops, thereby contributing to sustainable agriculture practices .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the modification of the quinazoline core to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate | Similar quinazoline core | Antimicrobial |

| 2-Methylquinazolin-4(3H)-one | Lacks bromine; retains core | Antitumor activity |

| 6-Bromoquinazoline | Simplified structure | Antimicrobial |

This table illustrates how variations in structure can influence the biological activity of related compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated several quinazoline derivatives for their antimicrobial properties using agar diffusion methods. Compounds similar to this compound showed significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another research effort, the anticancer effects of various quinazoline derivatives were assessed against MCF-7 and HepG2 cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting that this compound could be a valuable candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

- Methyl (6-fluoro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

- Methyl (6-iodo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

Uniqueness

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.

Biological Activity

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is a synthetic compound belonging to the quinazoline family, which has been extensively studied for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 373.24 g/mol. Its structure includes a bromine atom at the 6-position, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways that regulate cell growth, apoptosis, and inflammation. The presence of the bromine atom may enhance its reactivity and biological efficacy compared to other halogenated derivatives.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study evaluating various quinazoline derivatives, this compound showed notable antibacterial activity comparable to standard antibiotics. The results are summarized in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 6-Bromo Compound | E. coli | 15 | 32 |

| 6-Bromo Compound | S. aureus | 18 | 16 |

| Standard Antibiotic | E. coli | 20 | 8 |

| Standard Antibiotic | S. aureus | 22 | 4 |

This data indicates that the compound's antibacterial activity is promising, especially against S. aureus.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

In vitro studies have shown that this compound exhibits cytotoxic effects on HepG2 and MCF-7 cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 18.79 | Doxorubicin: 8.55 |

| MCF-7 | 20.98 | Doxorubicin: 8.90 |

These results suggest that this compound has significant anticancer activity, potentially outperforming conventional chemotherapeutics in certain contexts.

Comparison with Related Compounds

To further understand the unique properties of this compound, comparisons with similar quinazoline derivatives were made:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl (6-chloro-2-methyl-4-phenylquinazolin) | Moderate | Low |

| Methyl (6-fluoro-2-methyl-4-phenylquinazolin) | High | Moderate |

| Methyl (6-bromo-2-methyl-4-phenylquinazolin) | High | High |

This comparison highlights the superior biological activity associated with the bromo-substituted derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation. For example, a protocol adapted from quinazolinone synthesis involves reacting 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde under microwave irradiation (100°C, 1 hour) in dimethyl sulfoxide (DMSO), followed by extraction and purification via flash chromatography (20–30% ethyl acetate in hexane) . Optimization may include varying solvents (e.g., ethanol vs. DMSO), catalysts (e.g., piperidine), or temperature to improve yield and regioselectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substituent positions (e.g., bromine at C6, methyl at C2) and aromatic proton coupling patterns.

- X-ray crystallography : Resolve ambiguity in regiochemistry, as seen in analogs like ethyl 2-(6-bromo-2-phenylimidazo[4,5-b]pyridin-3-yl)acetate, where crystal packing confirmed substituent positions .

- HRMS : Confirm molecular formula (e.g., CHBrNO) and rule out impurities .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Anti-inflammatory potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO) at C4-phenyl to enhance electrophilicity, as seen in triazole derivatives .

- Side-chain variations : Replace the methyl ester with ethyl or morpholine groups to modulate solubility and target affinity .

- Bioisosteric replacement : Substitute bromine with chlorine or fluorine to balance lipophilicity and metabolic stability .

- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Metabolic profiling : Use LC-MS to identify active metabolites (e.g., ester hydrolysis products) that may contribute to discrepancies .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm if observed effects (e.g., anticancer activity) are target-specific .

Q. How can computational methods predict binding modes and off-target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases, guided by quinazolinone analogs .

- MD simulations : Assess stability of predicted complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrogen-bonding and hydrophobic features .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose optimization .

- Caco-2 permeability : Assess intestinal absorption potential (P values) .

Q. How can regioselectivity challenges in synthesis be addressed?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., -OMe) to steer bromination to C6, as demonstrated in chromenone synthesis .

- Lewis acid catalysis : Use ZnCl or FeCl to favor cyclization at the quinazolinone core .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate the desired regioisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.